5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
CAS No.: 698367-00-9
Cat. No.: VC6772997
Molecular Formula: C12H10ClN3
Molecular Weight: 231.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 698367-00-9 |
---|---|
Molecular Formula | C12H10ClN3 |
Molecular Weight | 231.68 |
IUPAC Name | 5-(chloromethyl)-3-methyl-1-phenylpyrazole-4-carbonitrile |
Standard InChI | InChI=1S/C12H10ClN3/c1-9-11(8-14)12(7-13)16(15-9)10-5-3-2-4-6-10/h2-6H,7H2,1H3 |
Standard InChI Key | PVYUIBQPYWMJFH-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=C1C#N)CCl)C2=CC=CC=C2 |
Introduction
Synthetic Methodologies
Vilsmeier-Haack Reaction
Pharmaceutical and Industrial Applications
API Intermediate
MolCore BioPharmatech highlights its role in producing antihypertensive and anticancer agents. The chloromethyl group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl moieties, enhancing drug-like properties .
Biological Activity
Derivatives of this compound exhibit notable cytotoxicity. In a study by El-Arab (2025), pyran and pyridine analogs demonstrated IC₅₀ values of 2.1–8.7 μM against HeLa and MCF-7 cancer cells, with selectivity indices >3 compared to normal fibroblasts .
Table 1: Cytotoxicity Data for Selected Derivatives
Compound | HeLa IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | Selectivity Index |
---|---|---|---|
4a | 2.1 | 3.4 | 4.2 |
11c | 4.5 | 5.8 | 3.8 |
Pharmacological Mechanisms
Kinase Inhibition
Structural analogs, such as 5-amino-1-(4-methylphenyl)pyrazole, act as NPY5 antagonists, suggesting potential anti-obesity applications. The nitrile group may coordinate with kinase ATP-binding sites, inhibiting enzymes like Aurora kinases .
GABA Modulation
Chloromethylpyrazoles exhibit GABAergic activity by modulating chloride ion channels. Compound IV (a related derivative) showed 50% inhibition of insect GABA receptors at 0.1 μM, with minimal mammalian toxicity .
Future Perspectives
Research should prioritize:
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Green Synthesis: Developing solvent-free or catalytic methods to reduce POCl₃ usage.
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Targeted Drug Delivery: Conjugating the chloromethyl group to nanoparticles for enhanced tumor specificity.
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Neuropharmacology: Exploring GABA-A receptor subtype selectivity for anxiolytic applications.
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